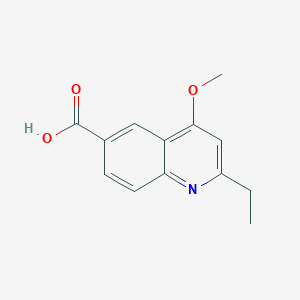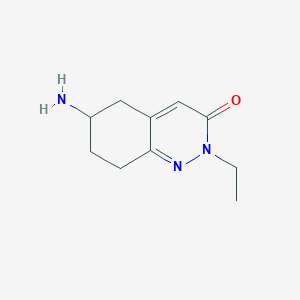![molecular formula C10H12N4O3 B1475748 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid CAS No. 2098082-36-9](/img/structure/B1475748.png)
3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid
Übersicht
Beschreibung
The compound “3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines often starts from esters of oxalic acid monoamides . The synthesis route is simple and does not produce a large quantity of byproducts, making it favorable for industrial production .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been studied using NMR spectroscopy and HPLC-MS spectrometry . The structure of these compounds has been proven using these techniques .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines have been studied extensively. For instance, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazines have been studied. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been analyzed .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The compound 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid belongs to a class of chemicals that have been explored for their unique chemical properties and synthesis pathways. Research in this area focuses on the cyclisation reactions of azolylhydrazones, leading to the formation of various azolo[5,1-c][1,2,4]triazines. Such reactions are influenced by solvent effects, highlighting the complex chemistry involved in creating these compounds (Gray et al., 1976). Additionally, the synthesis of novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives has been reported, indicating the versatility of these compounds in chemical synthesis (Kumar & Mashelkar, 2007; Kumar & Mashelkar, 2008).
Biological Activities
The exploration of biological activities is another significant area of research for compounds in this category. Studies have delved into the synthesis of pyrazoline and pyrazole derivatives, showing potential antibacterial and antifungal activities. These activities are tested against a variety of bacterial strains and fungi, suggesting the potential use of these compounds in developing new antimicrobial agents (Hassan, 2013).
Novel Synthesis Methods
Novel methods for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines have been developed, demonstrating the continuous innovation in chemical synthesis. These methods involve intramolecular condensation reactions, offering simplicity and good yields (Lee et al., 1989). Moreover, the synthesis of novel 7-(substituted benzyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-ones through tandem Ugi–Huisgen reactions represents an efficient approach to constructing complex molecular structures (Pokhodylo et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit anti-tumor activity against various cancer cell lines . This suggests that the compound may target cellular processes or proteins involved in tumor growth and proliferation.
Mode of Action
It’s worth noting that similar compounds have demonstrated the ability to inhibit c-met kinase at the nanomolar level . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in anti-tumor activity.
Result of Action
Similar compounds have demonstrated excellent anti-tumor activity against various cancer cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit tumor growth and proliferation.
Zukünftige Richtungen
The [1,2,4]triazolo[4,3-a]pyrazines, including “3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid”, have significant potential in both agriculture and medicinal chemistry. Their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer, make them a promising area for future research .
Biochemische Analyse
Biochemical Properties
3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by this compound leads to the suppression of downstream signaling pathways that promote cell proliferation and survival .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has demonstrated potent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of c-Met kinase by this compound results in the downregulation of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade that promotes cell growth and survival, leading to the suppression of tumor cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged suppression of tumor cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound exhibits a high affinity for plasma proteins, which facilitates its distribution throughout the body . Additionally, it accumulates in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-7-11-12-9-10(17)13(4-3-8(15)16)5-6-14(7)9/h5-6H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLEKCOFFRANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)





![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)
![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)


![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1475684.png)
![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)
